4-(4-Methoxyphenyl)piperidin-4-ol
Overview
Description
“4-(4-Methoxyphenyl)piperidin-4-ol” is a compound used for proteomics research . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)piperidin-4-ol” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)piperidin-4-ol” include a molecular formula of C12H17NO2 and a molecular weight of 207.27 .Scientific Research Applications
Antibacterial Properties
4-(4-Methoxyphenyl)piperidin-4-ol derivatives have been investigated for their antibacterial properties. A study by (Kim et al., 2011) demonstrated that certain compounds selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. Another research by (Mohanraj & Ponnuswamy, 2018) showed that some derivatives exhibit significant antibacterial activity against various organisms.
Stereochemistry and Synthesis
The stereochemistry and synthetic methods of compounds related to 4-(4-Methoxyphenyl)piperidin-4-ol have been a subject of research. (Ramakrishna et al., 2016) explored the influence of strain on the stereochemical outcome in synthesis. (Harini et al., 2014) discussed a synthesis protocol for related compounds and their potential biological properties.
Structural and Electronic Properties
The structural and electronic properties of 4-(4-Methoxyphenyl)piperidin-4-ol derivatives have been analyzed, providing insights into their pharmacological potential. (Georges et al., 1989) conducted a study on the crystal structures and molecular-orbital calculations of related anticonvulsant compounds.
Antioxidant and Antimicrobial Potential
Several studies have focused on the antioxidant and antimicrobial potential of compounds related to 4-(4-Methoxyphenyl)piperidin-4-ol. (Harini et al., 2014) and (Mohanraj & Ponnuswamy, 2017) explored the synthesis of novel derivatives and evaluated their biological properties, including antioxidant and antimicrobial activities.
Applications in Neurobiology
Research into 4-(4-Methoxyphenyl)piperidin-4-ol derivatives has extended into neurobiology, exploring their potential as dopamine transporter inhibitors, which could have implications for neurological disorders. (Lapa & Lapa, 2019) developed a library of N-substituted derivatives and assessed their impact on locomotor activity in mice.
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
4-(4-methoxyphenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHJSYBDBNFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532040 | |
Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)piperidin-4-ol | |
CAS RN |
50329-87-8 | |
Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.